molecular formula C10H6S4 B13808335 1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- CAS No. 62921-51-1

1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-

Cat. No.: B13808335
CAS No.: 62921-51-1
M. Wt: 254.4 g/mol
InChI Key: XLFFNEMADNGPRL-UHFFFAOYSA-N
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Description

2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol is an organosulfur compound known for its unique electronic properties It is a derivative of 1,3-dithiol and benzodithiol, featuring a conjugated system that makes it highly relevant in the field of organic electronics and molecular conductors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol typically involves the reaction of 1,3-dithiol-2-thione with benzodithiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol involves its ability to participate in electron transfer processes. The conjugated system allows for efficient electron delocalization, making it an excellent electron donor or acceptor. This property is exploited in various applications, including organic electronics and photovoltaic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol stands out due to its unique combination of 1,3-dithiol and benzodithiol moieties, which confer distinct electronic properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

CAS No.

62921-51-1

Molecular Formula

C10H6S4

Molecular Weight

254.4 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole

InChI

InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H

InChI Key

XLFFNEMADNGPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(=C3SC=CS3)S2

Origin of Product

United States

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